Application Summary: 1-Vinylnaphthalene can be used as a substrate material to produce azidocyanation based products.
Results: The result of this application is the production of azidocyanation based products.
Scientific Field: Physical Chemistry
Application Summary: 1-Vinylnaphthalene has been studied in the gas phase, providing valuable data for kinetics and reaction mechanisms.
Results: The results of this application include valuable data for kinetics and reaction mechanisms.
Scientific Field: Quantum Chemistry
Application Summary: The reactivity of 1-vinylnaphthalene has been studied both by quantum chemistry and by the determination of reactivity ratios.
Results: The results were in agreement with the outcomes of quantum chemical calculations.
1-Vinylnaphthalene is an organic compound with the molecular formula . It consists of a naphthalene ring substituted with a vinyl group at the 1-position. This compound is classified as a vinylaromatic compound and exhibits properties typical of both alkenes and aromatic hydrocarbons. The presence of the vinyl group allows it to participate in various
1-Vinylnaphthalene is known for its reactivity in a variety of chemical transformations. It can undergo:
Several methods are employed for synthesizing 1-vinylnaphthalene:
1-Vinylnaphthalene finds applications in various fields, including:
Interaction studies involving 1-vinylnaphthalene primarily focus on its reactivity with other chemical species. For example:
Several compounds are structurally similar to 1-vinylnaphthalene. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Styrene | Vinylaromatic | Simpler structure; widely used in plastics |
2-Vinylnaphthalene | Vinylaromatic | Vinyl group at the 2-position; different reactivity |
Vinylpyridine | Vinylaromatic | Contains nitrogen; used in specialty polymers |
Indene | Diene | Different cyclic structure; used in resins |
1-Vinylnaphthalene stands out due to its dual character as both an aromatic compound and an alkene. Its ability to undergo diverse chemical transformations while maintaining stability makes it particularly valuable in synthetic organic chemistry. The presence of both an aromatic system and a vinyl group allows for unique reactivity patterns not observed in simpler compounds like styrene or indene.
Irritant;Environmental Hazard